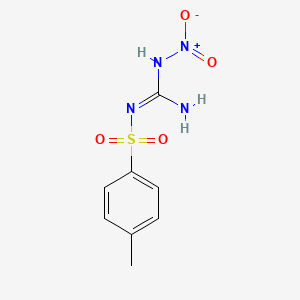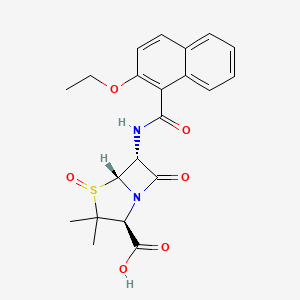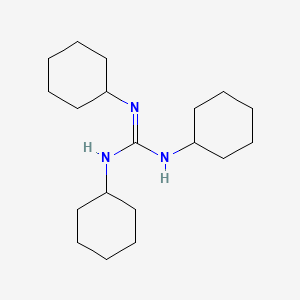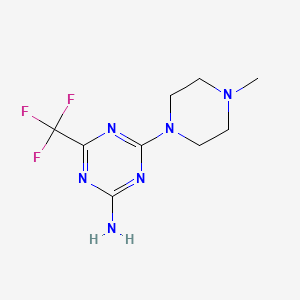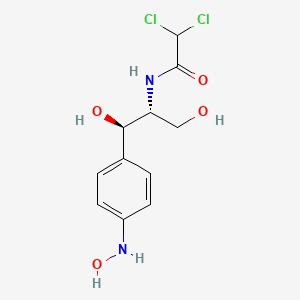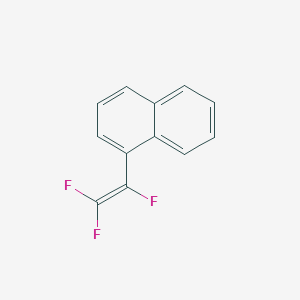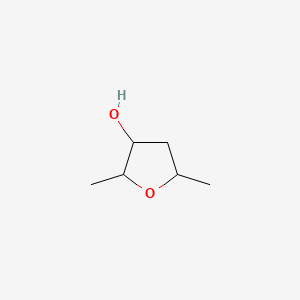
2,5-Dimethyltetrahydro-3-furanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyltetrahydro-3-furanol is an organic compound belonging to the class of furan derivatives. It is a colorless liquid with a pleasant odor, often used in the flavor and fragrance industry. This compound is structurally characterized by a tetrahydrofuran ring substituted with two methyl groups at positions 2 and 5, and a hydroxyl group at position 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethyltetrahydro-3-furanol can be achieved through several methods. One common approach involves the reduction of 2,5-dimethylfuran using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2,5-dimethylfuran. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyltetrahydro-3-furanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form tetrahydrofuran derivatives using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: 2,5-Dimethyltetrahydrofuran-3-one.
Reduction: 2,5-Dimethyltetrahydrofuran.
Substitution: 2,5-Dimethyltetrahydro-3-chlorofuran.
Scientific Research Applications
2,5-Dimethyltetrahydro-3-furanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of 2,5-Dimethyltetrahydro-3-furanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound’s hydrophobic furan ring can interact with lipid membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
2,5-Dimethyltetrahydro-3-furanol can be compared with other similar compounds such as:
2,5-Dimethylfuran: Lacks the hydroxyl group, making it less polar and less reactive in hydrogen bonding.
Tetrahydrofuran: Lacks the methyl groups, resulting in different physical and chemical properties.
2,5-Dimethyltetrahydrofuran: Similar structure but without the hydroxyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of a hydroxyl group and a substituted furan ring, providing a balance of hydrophilic and hydrophobic properties that make it versatile in various applications.
Properties
CAS No. |
30003-26-0 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C6H12O2/c1-4-3-6(7)5(2)8-4/h4-7H,3H2,1-2H3 |
InChI Key |
PCMJRNYEMLQEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(O1)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


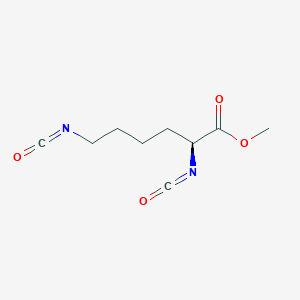
![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)
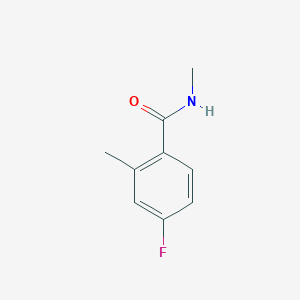
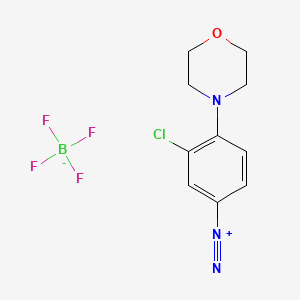

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)

